A Comprehensive Technical Guide to the Structure of 6-Oxopiperidine-2-carboxylate
A Comprehensive Technical Guide to the Structure of 6-Oxopiperidine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Oxopiperidine-2-carboxylate, also known as 6-oxo-pipecolinic acid, represents a cornerstone chiral building block in modern medicinal chemistry and organic synthesis. This guide elucidates the molecule's core structural features, stereochemical nuances, and conformational behavior. We delve into its physicochemical properties, characteristic spectroscopic signatures, and fundamental reactivity, providing a framework for its application in synthetic workflows. By contextualizing its structural attributes with its role as a precursor to pharmacologically active agents, this document serves as a technical resource for professionals engaged in drug discovery and development.
Introduction
The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for its conformational properties and ability to engage in specific biological interactions.[1] Within this important class of compounds, 6-Oxopiperidine-2-carboxylate emerges as a particularly valuable molecule. It is a cyclic amino acid derivative, specifically a delta-lactam, which imparts significant conformational rigidity compared to its linear counterparts.[2] This constrained geometry is highly sought after in drug design for optimizing ligand-receptor binding and improving pharmacokinetic profiles. The molecule's inherent chirality and bifunctional nature—possessing both a carboxylic acid and a lactam—make it a versatile synthon for constructing complex molecular architectures.[3]
Part 1: Core Molecular Structure & Nomenclature
A precise understanding of a molecule's structure begins with its formal nomenclature and an identification of its constituent parts.
Systematic Nomenclature and Identification
The compound is systematically named according to IUPAC conventions, though several common synonyms are frequently used in literature and chemical catalogs.
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IUPAC Name (Acid): 6-oxopiperidine-2-carboxylic acid[2]
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IUPAC Name (Conjugate Base): 6-oxopiperidine-2-carboxylate[4]
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Common Synonyms: 6-Oxo-pipecolinic acid, Pyro-L-alpha-aminoadipic acid, 6-ketopiperidine-2-carboxylic acid[2][5]
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CAS Number: 3770-22-7 (for the racemic acid)[2]
Chemical Formula & Molecular Weight
The fundamental composition of the molecule is summarized by its chemical formula and mass.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [2] |
| Average Molecular Weight | 143.14 g/mol | [2] |
| Monoisotopic Mass | 143.058243149 Da | [2] |
Key Structural Features
6-Oxopiperidine-2-carboxylate is defined by a six-membered nitrogen-containing ring featuring two key functional groups that dictate its chemical behavior.
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Piperidine Ring: A saturated heterocycle forming the core scaffold.
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Carboxylic Acid/Carboxylate (C2): Located at the alpha-position relative to the nitrogen atom, this group is the site of chirality and a primary handle for synthetic modifications like esterification or amide bond formation.
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Delta-Lactam (C6): A cyclic amide bond between the ring nitrogen (N1) and the carbonyl group at the C6 position. This feature introduces planarity to this part of the ring and is crucial to the molecule's overall conformation.[2]
Caption: 2D structure of 6-Oxopiperidine-2-carboxylic acid.
Part 2: Stereochemistry and Conformational Analysis
The three-dimensional arrangement of atoms is critical to the molecule's function, particularly in biological systems that are exquisitely sensitive to stereoisomerism.
Chirality
The carbon atom at position 2 (C2) is a stereocenter, as it is bonded to four different groups (the ring nitrogen, a hydrogen atom, the carboxylic acid group, and C3 of the ring). This gives rise to two non-superimposable mirror images, or enantiomers:
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(S)-6-oxopiperidine-2-carboxylic acid (CAS: 34622-39-4)[5][6]
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(R)-6-oxopiperidine-2-carboxylic acid (CAS: 72002-30-3)[7][8]
The (S)-enantiomer is often referred to as L-Pyrohomoglutamic acid and is a common starting material in asymmetric synthesis.[3][5] The stereochemical integrity at this center is paramount, as biological targets such as enzymes and receptors will typically interact preferentially with only one enantiomer.
Conformational Isomerism
Like cyclohexane, the six-membered piperidine ring is not planar and adopts a low-energy chair conformation to minimize steric and torsional strain.[9] The substituents on the ring can occupy either axial or equatorial positions. The lactam C=O and N-H bonds introduce some sp² character, slightly flattening the ring at that end. The bulky carboxylic acid group at C2 preferentially occupies the equatorial position to reduce steric hindrance. Understanding the dominant conformation is crucial for predicting reactivity and designing molecules that fit into specific binding pockets.
Caption: Logical flow of conformational analysis for the molecule.
Part 3: Physicochemical and Spectroscopic Properties
Experimental and predicted data provide a quantitative profile of the molecule, essential for its handling, purification, and characterization.
Physicochemical Properties
The following table summarizes key properties for the (S)-enantiomer.
| Property | Value | Notes | Source |
| Appearance | White to pale brown solid | [5] | |
| Melting Point | 129-134 °C | [5] | |
| pKa | 3.59 ± 0.20 | Predicted value for the carboxylic acid group. | [5] |
| Solubility | Sparingly soluble in aqueous acid (with heating), slightly soluble in DMSO. | [5] |
Spectroscopic Signature
Spectroscopic methods are indispensable for confirming the structure and purity of 6-Oxopiperidine-2-carboxylate.
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NMR Spectroscopy:
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¹H NMR: One would expect complex multiplets for the diastereotopic methylene protons (CH₂) at positions C3, C4, and C5. The alpha-proton at C2 would appear as a distinct multiplet, coupled to the adjacent C3 protons. The N-H proton of the lactam would appear as a broad singlet.
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¹³C NMR: Distinct signals are expected for each of the six ring carbons. The two carbonyl carbons (C6 lactam and the carboxylic acid carbon) would be the most downfield shifted signals (>170 ppm).
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Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition. The protonated molecule [M+H]⁺ would have an m/z of approximately 144.0655.[10] Fragmentation would likely involve the loss of H₂O and CO₂ from the carboxylic acid group.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
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~1700-1725 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the carboxylic acid.
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~1650-1680 cm⁻¹: A strong absorption band for the C=O stretch of the cyclic amide (lactam).
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~3200-3400 cm⁻¹: A broad band from the O-H stretch of the carboxylic acid.
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~3100-3300 cm⁻¹: A band corresponding to the N-H stretch of the lactam.
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Part 4: Synthesis and Reactivity
As a synthetic intermediate, both the preparation of and the reactions of 6-Oxopiperidine-2-carboxylate are of high interest to chemists.
Synthetic Pathways
Various synthetic routes exist, often starting from derivatives of adipic acid or glutamic acid. A representative synthesis involves the intramolecular N-acylation of an N-protected aminoadipic acid derivative.[9]
Caption: A generalized synthetic workflow to the piperidone core.
Chemical Reactivity
The molecule's bifunctionality allows for a wide range of chemical transformations.
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Reactions at the Carboxylic Acid: The -COOH group can be readily converted into esters, amides (via coupling reagents), or reduced to a primary alcohol. This site is the primary vector for extending the molecular framework.
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Reactions at the Lactam: The amide bond of the lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions to open the ring. More commonly, it can be reduced to form a piperidine (a cyclic amine), completely altering the scaffold's properties.
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Utility as a Synthon: The (S)-enantiomer is a reactant used to create functionalized β-lactam N-heterocycles and has been employed in the asymmetric synthesis of potent ligands for FK506-Binding Proteins (FKBPs).[3]
Part 5: Significance in Research and Drug Development
The structural features of 6-Oxopiperidine-2-carboxylate directly translate to its utility in creating new chemical entities with therapeutic potential.
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Chiral Scaffolding: It serves as a readily available, stereochemically defined scaffold. By building upon this core, chemists can control the three-dimensional arrangement of pharmacophoric elements, a key strategy in rational drug design.[3]
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Peptidomimetic Design: Its constrained cyclic structure mimics the turn of a peptide backbone. Incorporating it into peptide sequences can enhance metabolic stability and enforce a bioactive conformation.
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Precursor to Active Compounds: Derivatives of 6-Oxopiperidine-2-carboxylate are foundational to a range of compounds with demonstrated biological activity, including enzyme inhibitors, immunosuppressors, and antibiotics.[11][12] Its role as an intermediate confirms its status as a "privileged scaffold" in medicinal chemistry.
Conclusion
6-Oxopiperidine-2-carboxylate is far more than a simple chemical. It is a highly refined molecular tool whose structure has been optimized for utility in the complex world of organic synthesis and drug discovery. Its rigid, chiral framework, combined with its versatile functional groups, provides an exceptional starting point for the development of novel therapeutics. A thorough understanding of its structure, from its fundamental connectivity to its subtle conformational preferences, is essential for any researcher aiming to leverage its full potential in designing the next generation of pharmacologically active molecules.
References
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Lenda, F., Guenoun, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, E60, o1038-o1039. Retrieved from [Link]
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ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
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ChemBK. (2024). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. Retrieved from [Link]
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Advanced ChemBlocks Inc. (n.d.). (S)-6-oxopiperidine-2-carboxylic acid. Retrieved from [Link]
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Gilon, C., et al. (1995). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. Macromolecules, 28(2), 473-481. Retrieved from [Link]
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